PU-H71 hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PU-H71 (hydrate) is a potent inhibitor of heat shock protein 90 (Hsp90). Heat shock protein 90 is a molecular chaperone that assists in the proper folding of proteins, particularly those involved in malignant cell transformations. PU-H71 has shown significant therapeutic efficacy in various preclinical models and is currently being evaluated in clinical trials for its potential use in cancer therapy .

Wissenschaftliche Forschungsanwendungen

PU-H71 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the function of heat shock protein 90 and its role in protein folding.

Biology: Employed in research to understand the molecular mechanisms of heat shock protein 90 and its client proteins.

Medicine: Investigated for its potential use in cancer therapy, particularly in sensitizing tumor cells to radiation and chemotherapy.

Industry: Utilized in the development of new therapeutic agents targeting heat shock protein 90 .

Wirkmechanismus

PU-H71 exerts its effects by inhibiting the activity of heat shock protein 90. Heat shock protein 90 is involved in the folding and stabilization of various client proteins, including those that promote cancer cell survival and proliferation. By inhibiting heat shock protein 90, PU-H71 disrupts the function of these client proteins, leading to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the Ras/Raf/MAPK pathway, Akt, and Bcl-xL .

Safety and Hazards

PU-H71 hydrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

PU-H71 has demonstrated antitumor activity in breast cancer xenograft models and clinical safety in patients . More durable disease control without progression was observed in patients with high baseline epichaperome expression. A phase II trial of this combination with PU-PET as a companion diagnostic for patient selection is currently planned .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PU-H71 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is then purified and converted to its hydrate form. Detailed synthetic routes and reaction conditions are proprietary and typically available in specialized chemical synthesis literature .

Industrial Production Methods

Industrial production of PU-H71 (hydrate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process also involves stringent quality control measures to ensure the consistency and safety of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed .

Analyse Chemischer Reaktionen

Types of Reactions

PU-H71 undergoes various chemical reactions, including:

Oxidation: PU-H71 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert PU-H71 to its reduced forms.

Substitution: PU-H71 can undergo substitution reactions, where specific functional groups are replaced with others

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of PU-H71 .

Vergleich Mit ähnlichen Verbindungen

PU-H71 is unique among heat shock protein 90 inhibitors due to its high potency and selectivity. Similar compounds include:

Geldanamycin: Another heat shock protein 90 inhibitor, but with higher toxicity.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved safety profile.

NVP-AUY922: A synthetic heat shock protein 90 inhibitor with potent anticancer activity .

PU-H71 stands out due to its ability to selectively target tumor cells while sparing normal cells, making it a promising candidate for cancer therapy .

Eigenschaften

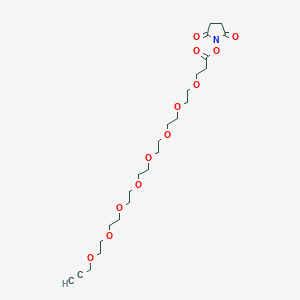

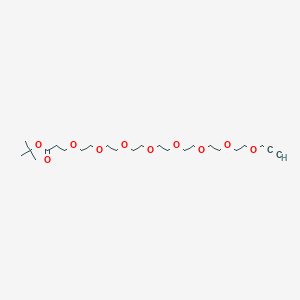

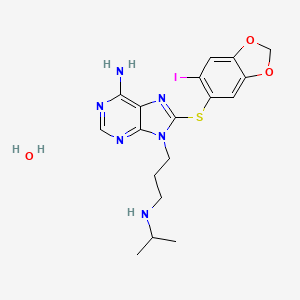

IUPAC Name |

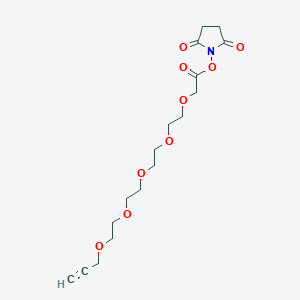

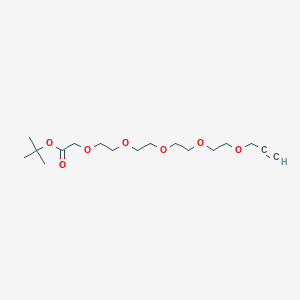

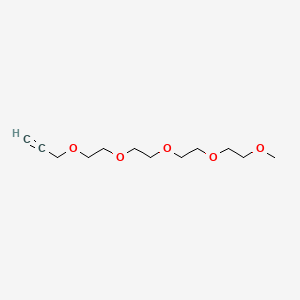

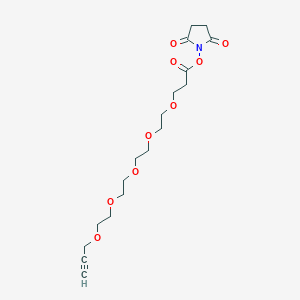

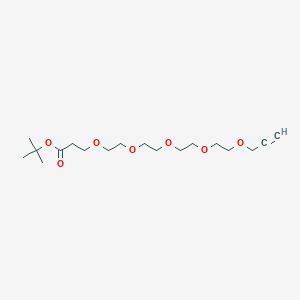

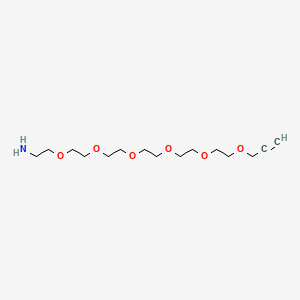

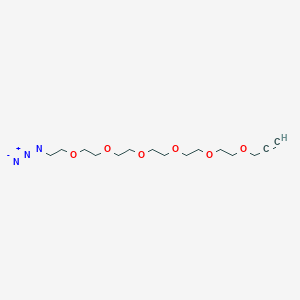

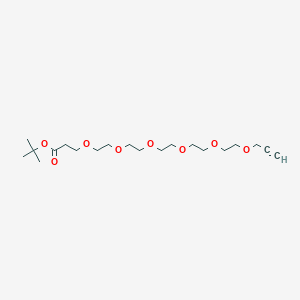

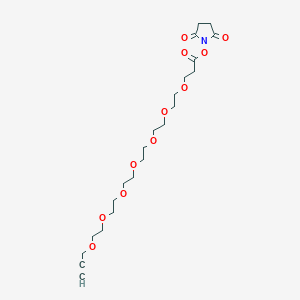

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGBRIZOLBTCHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215828-29-7 |

Source

|

| Record name | Zelavespib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELAVESPIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.